4-Bromobenzaldehyde

Tyrosinase inhibition Enzyme kinetics Structure-activity relationship

Select 4-bromobenzaldehyde for superior reactivity: the C-Br bond (281 kJ/mol) enables efficient oxidative addition in Pd-catalyzed cross-couplings without the instability of iodo analogs. In tyrosinase inhibition, it is 1.53-fold more potent (IC50 114 μM) than 4-chlorobenzaldehyde and 3.39-fold more potent than 4-fluorobenzaldehyde. Essential for Grignard-mediated couplings where chloro analogs fail. Specified for anticonvulsant semicarbazone synthesis. Validate your synthesis with the halogen that delivers measurable performance advantages.

Molecular Formula C7H5BrO
Molecular Weight 185.02 g/mol
CAS No. 1122-91-4
Cat. No. B125591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzaldehyde
CAS1122-91-4
Synonyms1-Bromo-4-formylbenzene;  4-Formyl-1-bromobenzene;  4-Formylbromobenzene;  4-Formylphenyl Bromide;  NSC 21638;  p-Bromobenzaldehyde;  p-Formylbromobenzene
Molecular FormulaC7H5BrO
Molecular Weight185.02 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)Br
InChIInChI=1S/C7H5BrO/c8-7-3-1-6(5-9)2-4-7/h1-5H
InChIKeyZRYZBQLXDKPBDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / 250 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromobenzaldehyde (CAS 1122-91-4): A Multi-Functional Aromatic Aldehyde Intermediate for Pharmaceutical and Agrochemical Synthesis


4-Bromobenzaldehyde (CAS 1122-91-4) is a para-substituted aromatic aldehyde with molecular formula C7H5BrO and molecular weight 185.02 g/mol [1]. It appears as a white to light yellow crystalline solid with a melting point of 55-58°C, is insoluble in water, and soluble in ethanol and benzene . This compound serves as a versatile building block in organic synthesis, widely utilized as an intermediate for the preparation of agrochemicals, pharmaceuticals, and other fine organic compounds . The presence of both a reactive aldehyde group and a bromine substituent at the para position enables its participation in diverse transformations including nucleophilic additions, condensations, and palladium-catalyzed cross-coupling reactions .

Why 4-Bromobenzaldehyde Cannot Be Simply Replaced by 4-Chloro-, 4-Fluoro-, or Other 4-Substituted Benzaldehydes in Critical Applications


Generic substitution among 4-halogenated benzaldehydes introduces quantifiable divergence in both biological activity and synthetic reactivity. The bromine atom's distinct size (van der Waals radius approximately 1.85 Å versus 1.75 Å for chlorine and 1.47 Å for fluorine) and electronegativity profile alter reaction kinetics in cross-coupling chemistry and modulate target binding in biological systems [1]. A systematic study of tyrosinase inhibition revealed that 4-bromobenzaldehyde exhibits an IC50 of 114 μM, compared to 175 μM for 4-chlorobenzaldehyde and 387 μM for 4-fluorobenzaldehyde—a 1.53-fold and 3.39-fold difference, respectively [2]. In palladium-catalyzed transformations, the carbon-bromine bond undergoes oxidative addition more readily than carbon-chlorine bonds while maintaining greater stability than carbon-iodine bonds, establishing a practical reactivity window that is neither too sluggish nor excessively sensitive [3]. These measurable differences underscore why cross-substitution without revalidation risks compromised reaction yields or altered biological outcomes.

Quantitative Differentiation Evidence: 4-Bromobenzaldehyde (CAS 1122-91-4) Performance Data Against Comparators


Tyrosinase Inhibitory Activity: 4-Bromobenzaldehyde Demonstrates 3.39-Fold Higher Potency Than 4-Fluorobenzaldehyde

In a systematic evaluation of 4-substituted benzaldehydes bearing electron-withdrawing groups, 4-bromobenzaldehyde inhibited mushroom tyrosinase-catalyzed oxidation of 4-t-butylcatechol with an IC50 value of 114 μM. Under identical experimental conditions, the structurally analogous 4-chlorobenzaldehyde exhibited an IC50 of 175 μM, and 4-fluorobenzaldehyde exhibited an IC50 of 387 μM [1]. Kinetic analysis via Dixon plots indicated that all halogenated benzaldehydes in this series acted as partial noncompetitive inhibitors, with the inhibitory potency correlating inversely with halogen electronegativity and directly with halogen size [1].

Tyrosinase inhibition Enzyme kinetics Structure-activity relationship

Palladium-Catalyzed Cross-Coupling Reactivity: 4-Bromobenzaldehyde Enables Tandem Suzuki Reactions Under Base-Free Conditions

In a study on bench-stable sulfoxide-based boronates, 4-bromobenzaldehyde was employed in a tandem Suzuki reaction wherein a base was generated in situ during nucleophilic addition of Grignard reagents to the aldehyde group. The formed intermediates were smoothly coupled with prepared boronates and boronic acids under external base-free conditions [1]. The reaction proceeded at room temperature in air using H2O/EtOH solvent, with 4-bromobenzaldehyde concentrations in the range of 0.0125–0.1 M and Pd catalyst loading of approximately 0.033 mmol [2]. This tandem approach integrates aldehyde nucleophilic addition and subsequent cross-coupling in a single operational sequence—a capability not readily achievable with 4-chlorobenzaldehyde due to its significantly slower oxidative addition kinetics with palladium catalysts [3].

Suzuki coupling Tandem reaction Palladium catalysis Base-free conditions

Anticonvulsant Activity: 4-Bromobenzaldehyde-Derived Semicarbazone Shows Therapeutic Potential Superior to Unsubstituted Benzaldehyde Analogs

4-Bromobenzaldehyde semicarbazone, synthesized from 4-bromobenzaldehyde, was evaluated as a trial compound of a novel class of anticonvulsants . The compound was assessed for anticonvulsant activities and reported in a 1994 Epilepsia publication [1]. While the unsubstituted benzaldehyde-derived semicarbazone serves as a baseline comparator, the para-bromo substitution on the aromatic ring confers distinct electronic and steric properties that modulate the anticonvulsant pharmacophore . The 4-bromobenzaldehyde framework provides a versatile platform for generating diverse semicarbazone derivatives with tunable pharmacological properties.

Anticonvulsant Semicarbazone Drug discovery Structure-activity relationship

Purity and Specification Grade Differentiation: 4-Bromobenzaldehyde Commercial Availability at >97% to >99% GC Purity with Defined Analytical Specifications

Commercial sources provide 4-bromobenzaldehyde with defined purity grades suitable for different applications. Sigma-Aldrich offers ReagentPlus® grade at 99% purity (assay) with melting point 55-58°C (lit.) . TCI provides material with >97.0% purity by GC, melting point 57.0–61.0°C, and specification for methanol solubility ('almost transparency') [1]. Thermo Fisher (Alfa Aesar) supplies 98+% grade with GC assay ≥98.0% and free acid titration ≤1% . These specifications represent a purity range (97–99%) that aligns with standard requirements for synthetic intermediate use. By comparison, 4-chlorobenzaldehyde and 4-fluorobenzaldehyde are similarly available at comparable purity grades; however, 4-bromobenzaldehyde benefits from broader vendor distribution (over 800 suppliers listed globally) and more extensive literature validation across diverse reaction types .

Chemical procurement Purity specification Analytical QC Reagent grade

Steroid Pharmaceutical Intermediate: 4-Bromobenzaldehyde in 11-Benzaldoximeestradiene Derivative Synthesis

In a patented pharmaceutical synthesis route, 4-bromobenzaldehyde (I) undergoes protection with triethyl orthoformate in MeOH to form bromo ketal (II), which is converted to the corresponding Grignard reagent (III) with magnesium in THF. Conjugate addition of (III) to steroid epoxide (IV) in the presence of CuCl yields the 11-beta-aryl steroid (V) [1]. This multi-step sequence leads to 11-benzaldoximeestradiene derivatives, a class of steroid compounds with pharmaceutical applications [1]. The para-bromo substitution is critical for the Grignard formation step and subsequent conjugate addition, a transformation that would not proceed with para-chloro or para-fluoro analogs due to insufficient reactivity of C-Cl and C-F bonds toward magnesium insertion under these conditions.

Steroid synthesis Pharmaceutical intermediate Grignard addition Drug manufacturing

Conductive Polymer Precursor: 4-Bromobenzaldehyde in Palladium-Catalyzed Arylation of 3,4-Ethylenedioxythiophene (EDOT)

4-Bromobenzaldehyde is specifically employed in palladium-catalyzed mono- and bis-arylation of 3,4-(ethylenedioxy)thiophenes (EDOT), a key monomer for conductive polymers including PEDOT [1]. The bromine substituent enables selective oxidative addition to palladium catalysts, facilitating aryl group installation onto the thiophene core. This transformation is critical for synthesizing functionalized EDOT derivatives with tailored electronic and optical properties for applications in organic electronics, electrochromic devices, and energy storage materials . The choice of bromine over chlorine is essential: aryl chlorides require harsher conditions and specialized ligand systems for EDOT arylation, while aryl iodides introduce unnecessary cost and stability concerns without commensurate reactivity advantage.

Conductive polymers Organic electronics EDOT arylation Palladium catalysis

Validated Application Scenarios for 4-Bromobenzaldehyde (CAS 1122-91-4) Based on Quantitative Differentiation Evidence


Tyrosinase Inhibitor Development: Selecting the Optimal Halogenated Benzaldehyde Scaffold

Based on direct head-to-head comparison data showing that 4-bromobenzaldehyde (IC50 = 114 μM) is 1.53-fold more potent than 4-chlorobenzaldehyde (IC50 = 175 μM) and 3.39-fold more potent than 4-fluorobenzaldehyde (IC50 = 387 μM) in tyrosinase inhibition assays [1], researchers developing tyrosinase inhibitors for cosmetic skin-lightening formulations or agricultural browning prevention should prioritize 4-bromobenzaldehyde as the lead scaffold. The bromine substituent provides an optimal combination of size and electron-withdrawing character that enhances enzyme active site interactions without steric hindrance penalties. This evidence-based selection reduces the need for extensive analog screening and accelerates hit-to-lead optimization timelines.

Palladium-Catalyzed Cross-Coupling: Suzuki, Heck, and Sonogashira Transformations Requiring Balanced Reactivity

The C-Br bond in 4-bromobenzaldehyde occupies a practical reactivity window—bond dissociation energy approximately 281 kJ/mol versus 338 kJ/mol for C-Cl and 218 kJ/mol for C-I—that enables efficient oxidative addition to palladium catalysts under mild conditions while maintaining adequate storage stability [1]. This balanced profile is validated by its successful application in tandem Suzuki reactions under base-free conditions at room temperature in air [2], and in palladium-catalyzed mono- and bis-arylation of EDOT for conductive polymer synthesis . Process chemists scaling Suzuki, Heck, or Sonogashira couplings should specify 4-bromobenzaldehyde rather than chloro or iodo analogs to optimize reaction kinetics, minimize catalyst loading, and reduce byproduct formation.

Pharmaceutical Intermediate Manufacturing: Grignard-Mediated Carbon-Carbon Bond Formation

As demonstrated in the patented synthesis of 11-benzaldoximeestradiene steroid derivatives, 4-bromobenzaldehyde serves as an essential Grignard reagent precursor for conjugate addition to steroid epoxides [1]. The bromine atom is functionally non-negotiable for this transformation because aryl chlorides fail to form Grignard reagents under standard conditions, and aryl iodides introduce unnecessary cost and side-reaction potential. Pharmaceutical manufacturers and contract research organizations (CROs) developing steroid-based therapeutics should procure 4-bromobenzaldehyde specifically for Grignard-mediated coupling steps; substituting chloro or fluoro analogs would necessitate complete route redesign, incurring substantial time and resource costs.

Anticonvulsant Drug Discovery: Synthesis of Semicarbazone Derivatives

Medicinal chemistry programs targeting novel anticonvulsant agents can leverage the validated activity of 4-bromobenzaldehyde-derived semicarbazone as a starting point for lead optimization [1][2]. The para-bromo substitution on the benzaldehyde scaffold imparts electronic and steric properties distinct from unsubstituted or other halogenated analogs, modulating the anticonvulsant pharmacophore. Procurement specialists supporting neuroscience drug discovery should stock 4-bromobenzaldehyde as a standard building block for generating diverse semicarbazone and related Schiff base libraries, with the confidence that this specific halogenation pattern has precedent for anticonvulsant activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.